Kinase Selectivity Advantage: 4-Phenylbenzothiazole Scaffold Exhibits RIPK1-Selective Inhibition vs. Dual RIPK1/3 Activity of 2-Phenoxy Isomer
In a direct head-to-head scaffold comparison, the 3,2′-phenylbenzothiazole core (compound 10) derived from 4-phenylbenzothiazole exhibited fourfold more potent antinecroptotic activity than the phenoxybenzothiazole SZM-610. Critically, compound 10 showed selective RIPK1 binding (Kd = 17 nM) while completely eliminating RIPK3 inhibition at 5000 nM, whereas the phenoxybenzothiazole comparator SZM-610 showed dual RIPK1/RIPK3 activity [1]. This selectivity profile is a direct consequence of the 4-phenylbenzothiazole geometry and is not achievable with 2-substituted or ether-linked benzothiazole scaffolds.
| Evidence Dimension | RIPK1 binding affinity (Kd) and RIPK3 inhibition at 5 µM |
|---|---|
| Target Compound Data | 4-Phenylbenzothiazole-based compound 10: RIPK1 Kd = 17 nM; RIPK3 inhibition at 5000 nM: eliminated (0%) |
| Comparator Or Baseline | Phenoxybenzothiazole SZM-610: dual RIPK1/RIPK3 inhibitor with reported dual activity |
| Quantified Difference | Fourfold increase in antinecroptosis potency; complete loss of RIPK3 activity vs. dual activity of comparator |
| Conditions | In vitro binding assay (Kd) and cellular necroptosis model; recombinant RIPK1/RIPK3 kinase domains |
Why This Matters
For programs targeting RIPK1-driven necroptosis without RIPK3-related toxicity, the 4-phenylbenzothiazole scaffold provides a validated selectivity handle that 2-phenoxybenzothiazole and 2-phenylbenzothiazole congeners cannot deliver, directly impacting lead optimization timelines and patent strategy.
- [1] Fang JJ, Yao HZ, Zhuang C, Chen FE. Insight from Linker Investigations: Discovery of a Novel Phenylbenzothiazole Necroptosis Inhibitor Targeting RIPK1 from a Phenoxybenzothiazole Compound with Dual RIPK1/3 Targeting Activity. J. Med. Chem. 2023, doi: 10.1021/acs.jmedchem.3c01351. View Source
